molecular formula C6H6ClF2N B1259902 2,4-Difluoroaniline hydrochloride CAS No. 57491-43-7

2,4-Difluoroaniline hydrochloride

Cat. No. B1259902
CAS RN: 57491-43-7
M. Wt: 165.57 g/mol
InChI Key: KATANSIQEKNNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977412

Procedure details

First a suitable glass-lined reactor is charged with 484.7 lbs. of water, and then with 257.8 lbs. of 32% hydrochloric acid. While maintaining the temperature at less than 30° C., 116.8 lbs. of 2,4-difluoroaniline is added to the hydrochloric acid solution to form a slurry of 2,4-difluoroaniline hydrochloride. The slurry is cooled to 20° C., and then 145.9 lbs. of bromine is added over a 50 minute period, thus maintaining the temperature at less than 45° C. The temperature is held between 20° C. and 45° C. for 30 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:4]=1[NH2:5]>O>[ClH:1].[F:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:4]=1[NH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
First a suitable glass-lined reactor is charged with 484.7 lbs
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature at less than 30° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=C(N)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.